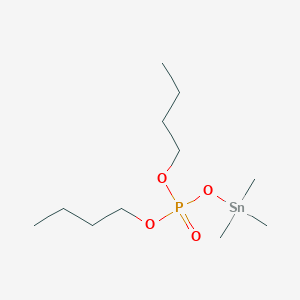
Bis(2,4-di-tert-butylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4-di-tert-butylphenyl)methanone is an organic compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity. The compound consists of two 2,4-di-tert-butylphenyl groups attached to a central methanone group, making it a valuable chemical in synthetic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-di-tert-butylphenyl)methanone typically involves the reaction of 2,4-di-tert-butylphenol with a suitable methanone precursor. One common method includes the use of phosphorus trichloride and tetramethylolmethane as starting materials . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using optimized conditions to maximize efficiency. The process often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product. The compound is then purified through various techniques such as distillation and crystallization to achieve the required quality for commercial use.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,4-di-tert-butylphenyl)methanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the tert-butyl groups, which provide steric hindrance and affect the reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding quinones, while reduction reactions can produce alcohol derivatives. Substitution reactions often result in the formation of various substituted phenylmethanones.
Aplicaciones Científicas De Investigación
Bis(2,4-di-tert-butylphenyl)methanone has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on cell growth and viability . In the field of medicine, the compound is investigated for its potential therapeutic properties. Industrially, it is used as an antioxidant stabilizer in polymer production .
Mecanismo De Acción
The mechanism of action of Bis(2,4-di-tert-butylphenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can influence cellular processes. For example, it has been shown to affect mitochondrial membrane potential, leading to changes in cell growth and viability .
Comparación Con Compuestos Similares
Bis(2,4-di-tert-butylphenyl)methanone can be compared with other similar compounds such as 3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate and bis(p-nonylphenyl)phosphate . These compounds share structural similarities but differ in their specific chemical properties and applications. The unique structure of this compound, with its two tert-butyl groups, provides distinct steric and electronic effects that make it valuable in various applications.
Propiedades
Número CAS |
89490-60-8 |
|---|---|
Fórmula molecular |
C29H42O |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
bis(2,4-ditert-butylphenyl)methanone |
InChI |
InChI=1S/C29H42O/c1-26(2,3)19-13-15-21(23(17-19)28(7,8)9)25(30)22-16-14-20(27(4,5)6)18-24(22)29(10,11)12/h13-18H,1-12H3 |
Clave InChI |
QJHHYZMEMGPYJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
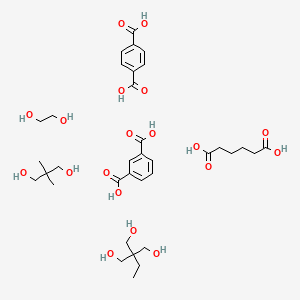
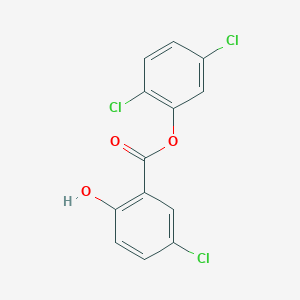
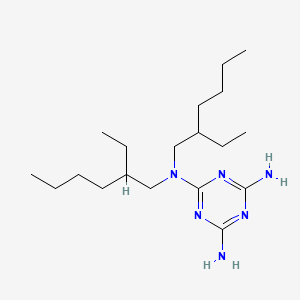
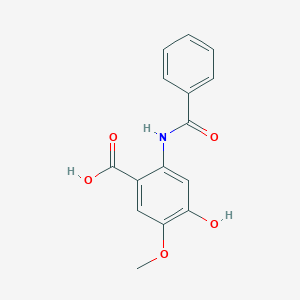
![Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate](/img/structure/B14383005.png)
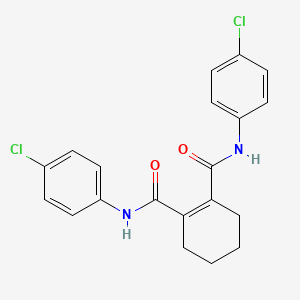
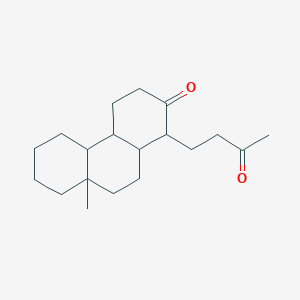
![9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene](/img/structure/B14383021.png)
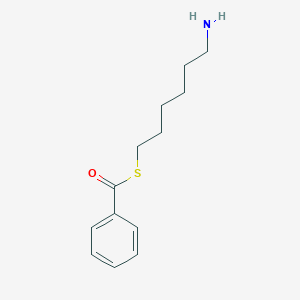
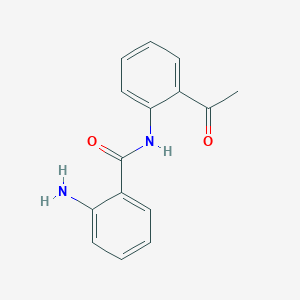
![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)
